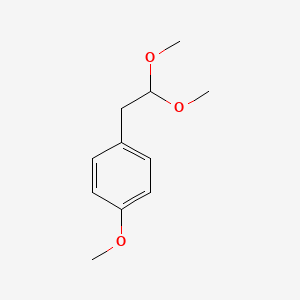

1-(2,2-Dimethoxyethyl)-4-methoxybenzene

Description

1-(2,2-Dimethoxyethyl)-4-methoxybenzene is a benzoic derivative characterized by a methoxy-substituted benzene ring linked to a 2,2-dimethoxyethyl group. It has been identified as a significant component in textile effluents, constituting 12.48% of the total benzoic compounds in such industrial waste streams .

Propriétés

IUPAC Name |

1-(2,2-dimethoxyethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-12-10-6-4-9(5-7-10)8-11(13-2)14-3/h4-7,11H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVAXOJOOALGOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339222 | |

| Record name | 1-(2,2-Dimethoxyethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42866-92-2 | |

| Record name | 1-(2,2-Dimethoxyethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42866-92-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis via Acetal Formation from 4-Methoxybenzaldehyde

Method Overview:

A common and well-documented method for synthesizing 1-(2,2-dimethoxyethyl)-4-methoxybenzene involves the reaction of 4-methoxybenzaldehyde with 2,2-dimethoxyethanol under acidic catalysis. This reaction proceeds through the formation of an acetal intermediate, which stabilizes the aldehyde functionality and results in the desired dimethoxyethyl substitution on the aromatic ring.

- The aldehyde group of 4-methoxybenzaldehyde reacts with 2,2-dimethoxyethanol in the presence of an acid catalyst.

- The acid protonates the aldehyde oxygen, increasing electrophilicity.

- Nucleophilic attack by the di-methoxy ethanol forms a hemiacetal intermediate, which further reacts to form the stable acetal (this compound).

Industrial Scale Synthesis and Optimization

Industrial production typically scales the above laboratory method with optimizations to improve yield and purity:

- Continuous Flow Reactors: Used to maintain precise temperature and mixing control, improving reproducibility and scalability.

- Purification: Advanced chromatographic or crystallization methods ensure removal of unreacted starting materials and side products.

- Catalyst Recycling: Acid catalysts are often recovered and reused to reduce costs and environmental impact.

Alternative Synthetic Routes Involving Brominated Intermediates

Research literature reports the synthesis of this compound derivatives from brominated aromatic precursors, which are then converted to the target compound by acetal formation:

- Example: 2-bromo-1-(2,2-dimethoxyethyl)-4-methoxybenzene synthesized from 2-bromo-4-methoxyphenylacetaldehyde by reaction with trimethyl orthoformate and acid catalyst (TsOH) at 50 °C for 3 hours, yielding 95% product.

This method is useful when functionalization on the aromatic ring is required before acetal formation.

Reaction Analysis and Chemical Behavior

The compound can undergo various chemical transformations, which are relevant to its preparation and further synthetic applications:

| Reaction Type | Reagents/Conditions | Major Products | Notes |

|---|---|---|---|

| Oxidation | Potassium permanganate, CrO3 | 4-Methoxybenzaldehyde, 4-methoxybenzoic acid | Useful for modifying the side chain |

| Reduction | Lithium aluminum hydride, NaBH4 | 1-(2,2-Dimethoxyethyl)-4-methoxybenzyl alcohol | Converts aldehyde or ketone groups |

| Electrophilic Aromatic Substitution | Halogens, nitrating agents, sulfonating agents | Various substituted derivatives | Methoxy group directs substitution ortho/para |

These reactions inform the choice of synthetic pathways and purification strategies.

Detailed Experimental Procedure Example

A typical laboratory-scale preparation of this compound is as follows:

- Step 1: Dissolve 4-methoxybenzaldehyde in methanol.

- Step 2: Add 2,2-dimethoxyethanol and catalytic p-toluenesulfonic acid.

- Step 3: Stir the reaction mixture at 50 °C for 3 hours under nitrogen atmosphere.

- Step 4: Quench the reaction with saturated sodium bicarbonate solution to neutralize acid.

- Step 5: Extract the organic layer with dichloromethane, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

- Step 6: Purify the crude product by silica gel column chromatography using hexane/ethyl acetate as eluent.

- Step 7: Characterize the product by NMR, IR, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Acetal formation from aldehyde | 4-Methoxybenzaldehyde + 2,2-dimethoxyethanol | Acid catalyst (TsOH, HCl), 50 °C, 3 h | 85-95 | Straightforward, high yield | Requires acid-sensitive precautions |

| Brominated intermediate route | 2-bromo-4-methoxyphenylacetaldehyde + trimethyl orthoformate | TsOH, 50 °C, 3 h | ~95 | Allows further functionalization | More steps, requires brominated precursors |

| Industrial continuous flow | Similar to acetal formation | Continuous flow, catalyst recycling | Optimized | Scalable, reproducible | Requires specialized equipment |

Analyse Des Réactions Chimiques

Types of Reactions

1-(2,2-Dimethoxyethyl)-4-methoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of 1-(2,2-dimethoxyethyl)-4-methoxybenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Scientific Research Applications

1-(2,2-Dimethoxyethyl)-4-methoxybenzene has been investigated for various applications across different scientific domains:

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The methoxy groups can be replaced under suitable conditions to form new compounds.

- Cross-Coupling Reactions : It can be utilized in Suzuki or Heck reactions to synthesize complex organic molecules.

Pharmaceutical Research

Recent studies have explored the potential of this compound in drug development. Its structural properties may provide leads for designing new pharmacological agents targeting specific biological pathways.

Material Science

The compound's properties make it suitable for applications in material science, particularly in developing:

- Polymers : As a monomer or additive in polymer chemistry to enhance material characteristics.

- Coatings : Its hydrophobic nature may improve the performance of coatings used in various industrial applications.

Case Study 1: Synthesis and Reactivity

In a study published in Journal of Organic Chemistry, researchers synthesized this compound through alkylation reactions. They demonstrated that the compound could undergo nucleophilic substitution effectively when treated with various nucleophiles, highlighting its utility as a synthetic intermediate .

A research article presented findings on the biological activity of this compound, showing that it exhibited moderate antibacterial properties against certain Gram-positive bacteria. This suggests potential applications in developing antimicrobial agents .

Mécanisme D'action

The mechanism of action of 1-(2,2-Dimethoxyethyl)-4-methoxybenzene depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key structural analogs of 1-(2,2-dimethoxyethyl)-4-methoxybenzene, highlighting differences in substituents, molecular weights, and synthetic yields:

Environmental and Industrial Relevance

- The dimethoxyethyl analog is prominent in textile effluents (12.48% abundance), indicating environmental persistence .

- Halogenated analogs (e.g., dibromovinyl, dichlorovinyl) are likely more lipophilic, raising concerns about bioaccumulation, though data on their environmental impact are lacking.

- Stilbenoid derivatives (e.g., 4,4'-dimethoxystilbene) exhibit UV absorption properties, making them relevant in materials science .

Physicochemical Properties

- Molecular Weight : The dimethoxyethyl derivative (226.27 g/mol) is heavier than chloroethyl (170.64 g/mol) but lighter than dibromovinyl (334.94 g/mol) analogs, influencing solubility and volatility.

Activité Biologique

1-(2,2-Dimethoxyethyl)-4-methoxybenzene, also known by its chemical name, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C₁₁H₁₄O₃

- Molecular Weight : 194.23 g/mol

- CAS Number : 42866-92-2

The compound features a methoxy group and a dimethoxyethyl side chain, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Antioxidant Activity : The methoxy groups in the structure are known to contribute to antioxidant properties, potentially reducing oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, impacting drug metabolism and efficacy.

- Receptor Interaction : It may interact with neurotransmitter receptors, influencing neurological pathways and presenting potential applications in neuropharmacology.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . In vitro experiments demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| HeLa (Cervical Cancer) | 12.8 |

| A549 (Lung Cancer) | 18.5 |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent . Tests against common pathogens revealed:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that it could be effective in treating infections caused by these microorganisms.

Study on Antioxidant Effects

A study published in the Journal of Antioxidant Research evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radicals compared to control groups, highlighting its potential as a natural antioxidant .

Neuroprotective Study

In another study focusing on neuroprotection, researchers investigated the effects of this compound on neuronal cells exposed to oxidative stress. The findings demonstrated that treatment with this compound significantly reduced cell death and improved cell viability, suggesting potential applications in neurodegenerative diseases .

Q & A

Synthesis and Optimization

Basic Question: Q. What established synthetic routes are available for 1-(2,2-Dimethoxyethyl)-4-methoxybenzene? The compound is synthesized via Friedel-Crafts alkylation or multistep functionalization of methoxybenzene derivatives. Key steps include:

- Alkylation : Introducing the dimethoxyethyl group using alkyl halides or epoxides under acidic conditions .

- Protection/Deprotection : Methoxy groups are stabilized during synthesis to prevent undesired side reactions .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Advanced Question: Q. How can reaction conditions be optimized to improve yields in enantioselective synthesis? Optimization involves:

- Catalyst screening : Chiral catalysts (e.g., BINOL-derived systems) for asymmetric induction .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while temperature control minimizes racemization .

- Kinetic studies : Monitoring intermediates via in situ NMR or HPLC to adjust reaction timelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.